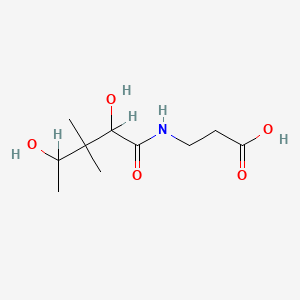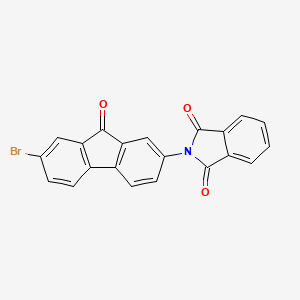
2-(7-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, a fluorenone moiety, and an isoindole dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the bromination of 9H-fluoren-2-yl followed by the introduction of the isoindole-1,3(2H)-dione moiety. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorenone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism by which 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets and pathways. The bromine atom and the fluorenone moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide
- 7-Bromo-9H-fluoren-2-yl derivatives
Uniqueness
Compared to similar compounds, 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a bromine atom, a fluorenone moiety, and an isoindole dione structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
6344-57-6 |
|---|---|
Fórmula molecular |
C21H10BrNO3 |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
2-(7-bromo-9-oxofluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H10BrNO3/c22-11-5-7-13-14-8-6-12(10-18(14)19(24)17(13)9-11)23-20(25)15-3-1-2-4-16(15)21(23)26/h1-10H |
Clave InChI |
ORBWWOWNWVBYRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
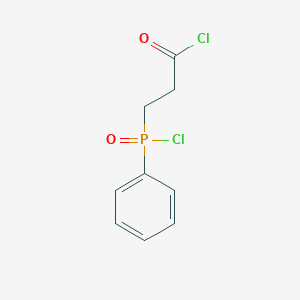
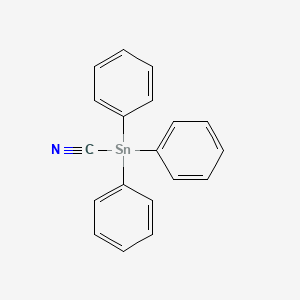
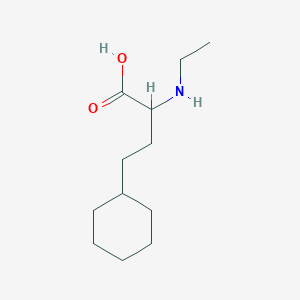
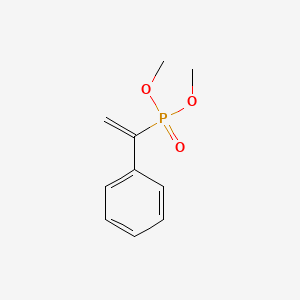
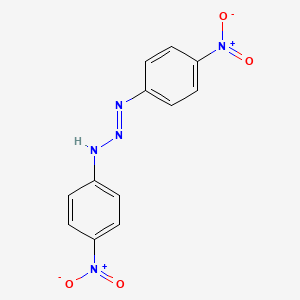
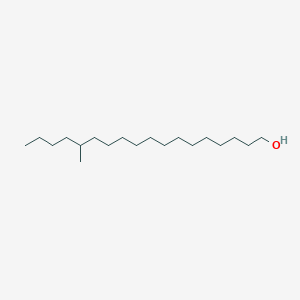
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)


![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)

